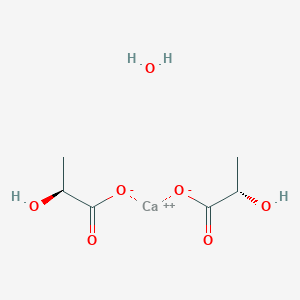

Calcium L-lactate hydrate

Description

BenchChem offers high-quality Calcium L-lactate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium L-lactate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;(2S)-2-hydroxypropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAVASCOAJMZHZ-NVKWYWNSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Calcium L-lactate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium L-lactate hydrate (B1144303), focusing on its various hydration states. The information presented herein is crucial for understanding the physicochemical properties of this important compound, which has significant applications in the pharmaceutical and food industries. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of the structural characteristics of calcium L-lactate hydrate.

Introduction to Calcium L-lactate Hydrates

Calcium L-lactate, the calcium salt of L-lactic acid, is known to exist in several crystalline forms, primarily as hydrates. The number of water molecules in the crystal lattice significantly influences the compound's stability, solubility, and bioavailability. Under ambient conditions, calcium L-lactate predominantly crystallizes as a pentahydrate (Ca(C₃H₅O₃)₂·5H₂O)[1]. However, other hydration states, including a dihydrate, a monohydrate, and an amorphous anhydrate, have been identified under specific temperature and relative humidity conditions[1]. Understanding the precise crystal structure of these hydrates is essential for controlling crystallization processes, ensuring consistent product quality, and optimizing formulation development.

Crystallographic Data of Calcium L-lactate Hydrates

The determination of the crystal structure of calcium L-lactate hydrates is primarily achieved through X-ray diffraction techniques. While powder X-ray diffraction (PXRD) is widely used to differentiate between the various hydrated forms, single-crystal X-ray diffraction provides the definitive atomic arrangement, including unit cell parameters, space group, and molecular geometry.

Table 1: Crystallographic Data for Calcium L-lactate Pentahydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.136 |

| b (Å) | 22.034 |

| c (Å) | 6.798 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1518.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.353 |

Note: The crystallographic data presented above is based on a typical single-crystal X-ray diffraction study. Specific values may vary slightly between different experimental determinations.

Experimental Protocols

The characterization of calcium L-lactate hydrate crystals involves a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Crystal Synthesis and Growth

Single crystals of calcium L-lactate pentahydrate suitable for X-ray diffraction can be grown from an aqueous solution.

Protocol for Single Crystal Growth:

-

Preparation of Supersaturated Solution: A supersaturated solution of calcium L-lactate is prepared by dissolving an excess amount of calcium L-lactate powder in deionized water at an elevated temperature (e.g., 40-50 °C) with continuous stirring.

-

Filtration: The hot, saturated solution is filtered to remove any undissolved impurities.

-

Slow Cooling: The clear filtrate is allowed to cool down slowly to room temperature in a controlled environment to promote the formation of large, well-defined crystals. The cooling rate can be controlled by placing the container in an insulated box.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and gently dried with filter paper.

A common industrial method for producing calcium lactate (B86563) involves the reaction of lactic acid with calcium carbonate[2].

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) Protocol:

-

Sample Preparation: A small amount of the crystalline powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: The powdered sample is packed into a flat sample holder.

-

Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with reference patterns from crystallographic databases to identify the crystalline phase.

Single-Crystal X-ray Diffraction Protocol:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the atomic coordinates and other structural details.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of calcium L-lactate hydrates, particularly their dehydration processes.

TGA-DSC Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or ceramic pan.

-

Analysis: The sample is heated in a TGA-DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C)[3].

-

Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow associated with thermal events such as dehydration (endothermic peaks).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to study the hydrogen bonding network.

FTIR Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the lactate molecule and the water molecules. The broad O-H stretching band in the 3000-3600 cm⁻¹ region is indicative of the presence of water of hydration.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the relationship between the different hydration states of calcium L-lactate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Calcium L-lactate Hydrate (B1144303)

This technical guide provides a comprehensive overview of the core physicochemical properties of Calcium L-lactate hydrate. The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound. The guide focuses on quantitative data, detailed experimental methodologies, and visual representations of key processes and workflows.

Chemical and Physical Properties

Calcium L-lactate is an organic salt of L-lactic acid, commonly available in its hydrated form, with the pentahydrate being the most prevalent.[1][2][3] Its chemical formula is C₆H₁₀CaO₆·xH₂O, where x is typically 5.[1][3] It appears as a white to cream-colored crystalline powder that is almost odorless.[4][5] The pentahydrate form can be slightly efflorescent, meaning it may lose water of hydration in a dry atmosphere.[1][4][5]

Table 1: General Physicochemical Properties of Calcium L-lactate Hydrate

| Property | Value | References |

| Chemical Formula | C₆H₁₀CaO₆·xH₂O (x=0-5) | [5] |

| Molar Mass (Anhydrous) | 218.22 g/mol | [1][6][7] |

| Molar Mass (Monohydrate) | 236.23 g/mol | [6][8] |

| Molar Mass (Pentahydrate) | 308.3 g/mol | [9] |

| Appearance | White or off-white crystalline/granular powder | [1][4] |

| pH (1 in 20 solution) | 6.0 - 8.0 | [5] |

| Elemental Calcium Content | Approximately 13-14% | [1][2][3][4] |

Solubility

The solubility of Calcium L-lactate is a critical parameter, particularly for pharmaceutical applications where bioavailability is key. It is known to be soluble in water and very soluble in boiling water, while being practically insoluble in ethanol (B145695).[1][4][5] The solubility in water is temperature-dependent.

Table 2: Solubility of Calcium L-lactate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | References |

| 4 | ~2.0 (anhydrous basis) | [10] |

| 10 | 4.8 | [1][2] |

| 20 | 3.4 - 5.8 | [1][2][4] |

| 25 | 6.7 - 9.0 | [1][2][4] |

| 30 | 8.5 | [1][2] |

| 80 | ~50 g / 100 g of solution (anhydrous basis) | [10] |

Note: Solubility values can vary based on the specific hydrate form and the presence of other solutes. For instance, the presence of D-gluconate ions can significantly increase the solubility of Calcium L-lactate.[2][3]

Thermal Properties and Stability

The thermal behavior of Calcium L-lactate hydrate is characterized by dehydration followed by decomposition at higher temperatures. The pentahydrate is the most stable form under ambient conditions.[11]

Table 3: Thermal Properties of Calcium L-lactate Hydrates

| Property | Temperature (°C) | Notes | References |

| Dehydration of Pentahydrate | 35 - 135 | Loses water in a dry atmosphere to form the anhydrous state. | [1][2][3] |

| Melting Point (Pentahydrate) | ~94 - 120 | Transition to the anhydrous form. | [1][12] |

| Glass Transition (Amorphous Anhydrate) | 175 | Observed in the amorphous anhydrous form before recrystallization. | [11] |

| Melting Point (Anhydrous) | 240 | - | [1] |

| Decomposition | >200 | Begins to decompose, with significant mass loss observed between 200-400°C. | [13] |

Dehydration of the pentahydrate leads to the formation of an amorphous anhydrous form, which can then recrystallize into a crystalline anhydrous state upon further heating.[11][12] The process of dehydration is reversible; the anhydrous form can rehydrate back to the pentahydrate at 25°C and 75% relative humidity.[1][2][3]

Hydration States and Crystallinity

Calcium L-lactate can exist in several hydration states, including a pentahydrate, dihydrate, monohydrate, and an anhydrous form.[4][11] The pentahydrate is crystalline, while the anhydrous form obtained by dehydration is often amorphous.[11][12][13] Different crystalline forms, including a crystalline anhydrate, monohydrate, and dihydrate, have been identified under specific temperature and relative humidity conditions.[11]

Experimental Protocols

Preparation of Calcium L-lactate Pentahydrate

A common laboratory-scale synthesis involves the neutralization of lactic acid with a calcium source like calcium carbonate or calcium hydroxide.[1][2][4]

Protocol: Chemical Synthesis

-

Reaction: A solution of L-lactic acid (e.g., 80%) is slowly added to a stirred suspension of calcium carbonate in water. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 60°C.[9][14]

-

Filtration: After the reaction is complete (cessation of CO₂ evolution), the solution is filtered to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: The filtrate is concentrated by evaporation and then cooled to room temperature to allow for the crystallization of Calcium L-lactate pentahydrate.[14]

-

Washing and Drying: The resulting crystals are washed with a solvent like absolute ethanol to remove soluble impurities and then dried to obtain the final product.[14]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the thermal stability and dehydration/decomposition processes.

Protocol: TGA/DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of Calcium L-lactate hydrate is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a TGA or DSC instrument.

-

Conditions: The sample is heated over a defined temperature range (e.g., 25°C to 1000°C) at a constant heating rate (e.g., 10 K/min) under a controlled atmosphere, typically inert nitrogen gas, to prevent oxidative decomposition.[13][15]

-

Data Acquisition: The instrument records the change in mass (TGA) or heat flow (DSC) as a function of temperature.

-

Analysis: The resulting thermograms are analyzed to determine dehydration temperatures, melting points, and decomposition profiles. Evolved gases during decomposition can be identified by coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer, which commonly detects H₂O and CO₂.[13][15]

X-ray Powder Diffraction (XRD)

XRD is used to characterize the crystal structure and identify the specific crystalline phases of Calcium L-lactate hydrate.

Protocol: XRD Analysis

-

Sample Preparation: A fine powder of the Calcium L-lactate hydrate sample is prepared and mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used for the analysis.

-

Conditions: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specified 2θ range (e.g., 5° to 50°).

-

Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the crystalline phase (e.g., pentahydrate) and assess its purity.[12][13]

Dynamic Vapor Sorption (DVS)

DVS analysis is employed to study the hygroscopicity and the interaction of the material with water vapor, providing insights into the stability of different hydrates.

Protocol: DVS Analysis

-

Sample Preparation: A small amount of the sample (e.g., ~6 mg) is placed in the DVS instrument's microbalance pan.[11]

-

Instrumentation: A DVS analyzer is used, which controls the relative humidity (RH) surrounding the sample while precisely measuring its mass.

-

Conditions: The experiment is run at a constant temperature (e.g., 30°C or 60°C).[11] The RH is typically varied in a stepwise manner (e.g., in 10% increments from 0% to 90% and then back down). The system holds at each RH step until the sample mass stabilizes.[11]

-

Data Acquisition: The change in sample mass due to water sorption or desorption is recorded at each RH step.

-

Analysis: A sorption/desorption isotherm is generated by plotting the change in mass against the RH. This plot reveals the hygroscopic nature of the sample and can identify critical RH values where phase transitions between different hydrate forms occur.[11]

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of Calcium L-lactate Pentahydrate.

Hydration and Dehydration Pathways

Caption: Relationship between different hydration states of Calcium L-lactate.

Physicochemical Characterization Workflow

Caption: Experimental workflow for physicochemical characterization.

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]

- 2. CALCIUM LACTATE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Calcium lactate | 814-80-2 [chemicalbook.com]

- 5. fao.org [fao.org]

- 6. Calcium L-lactate hydrate | C6H12CaO7 | CID 71311104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Calcium lactate [webbook.nist.gov]

- 8. americanelements.com [americanelements.com]

- 9. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. filinchuk.com [filinchuk.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Aqueous Solubility of Calcium L-Lactate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium L-lactate hydrate (B1144303) in aqueous solutions. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and influencing factors.

Quantitative Solubility Data

The solubility of calcium L-lactate is influenced by several factors, including temperature, the presence of co-solutes, and the specific hydrate form of the salt. The following tables summarize the available quantitative data to facilitate comparison and analysis.

Table 1: Solubility of Calcium L-Lactate Hydrate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g water) | Solubility ( g/100 mL water) | Hydrate Form |

| 4 | - | ~5.5 (calculated from g/100g solution) | L(+)-hydrate |

| 10 | - | 4.8 | L-lactate, anhydrous equivalent |

| 20 | 3.4 | 5.8 | Not Specified |

| 24 | - | ~8.0 (calculated from g/100g solution) | L(+)-hydrate |

| 25 | 9 | 6.7 | Trihydrate and Pentahydrate |

| 25 | - | 7.9 | Pentahydrate |

| 30 | - | 8.5 | L-lactate, anhydrous equivalent |

Note: Solubility data can vary based on the experimental method and the specific hydrate form (monohydrate, trihydrate, or pentahydrate) used. The racemic DL-lactate form is notably less soluble than the pure L- or D-isomers[1].

Table 2: Effect of Co-solutes on the Solubility of Calcium L-Lactate at 25°C

| Co-solute | Co-solute Concentration (M) | Solvent | Percent Increase in Calcium L-Lactate Solubility |

| Sodium D-gluconate | 0.50 | 1.0 M NaCl | 45%[2][3] |

| Sodium D-lactobionate | 0.50 | 1.0 M NaCl | 37%[2][3] |

The presence of certain hydroxycarboxylates, such as gluconates and lactobionates, can significantly increase the solubility of calcium L-lactate. This is attributed to the formation of soluble complexes between calcium and the co-solute ions[2][3][4].

Experimental Protocols

Accurate determination of calcium L-lactate solubility is critical for various applications. The following section details a common and reliable method for quantifying calcium concentration in saturated solutions.

Determination of Calcium Concentration by Complexometric EDTA Titration

This method is widely used to determine the concentration of calcium ions in a solution, which can then be used to calculate the solubility of calcium L-lactate. The procedure involves titrating the calcium-containing solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions.

Materials and Reagents:

-

Calcium L-lactate hydrate

-

Distilled or deionized water

-

0.05 M Disodium EDTA (Na₂EDTA) standard solution

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 15% w/v)

-

Hydroxynaphthol blue indicator

-

Dilute hydrochloric acid (HCl)

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Pipettes

-

Erlenmeyer flasks (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of calcium L-lactate hydrate to a known volume of the aqueous solvent (e.g., distilled water, buffer solution) in a flask.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A thermostatically controlled shaker or water bath is recommended.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid aspirating any solid particles.

-

Quantitatively transfer the aliquot to a 250 mL Erlenmeyer flask.

-

Add approximately 150 mL of distilled water.

-

Acidify the solution with 2 mL of dilute hydrochloric acid[5].

-

-

Titration:

-

Place the Erlenmeyer flask on a magnetic stirrer and add a stir bar.

-

While stirring, add approximately 30 mL of the 0.05 M Na₂EDTA solution from the burette.

-

Add 15 mL of sodium hydroxide solution to raise the pH, which is necessary for the indicator to function correctly[5].

-

Add a small amount (around 300 mg) of hydroxynaphthol blue indicator. The solution should turn a wine-red color[1][5].

-

Continue the titration with the Na₂EDTA solution, adding it dropwise near the endpoint.

-

The endpoint is reached when the color of the solution changes from wine-red to a distinct sky blue[1].

-

Record the total volume of the Na₂EDTA solution used.

-

-

Calculation:

-

The concentration of calcium in the sample can be calculated using the following formula:

-

Molarity of Ca²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

-

-

The solubility of calcium L-lactate can then be determined from the molarity of Ca²⁺, taking into account the stoichiometry of the salt.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the factors influencing the solubility of calcium L-lactate hydrate.

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium L-lactate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Calcium L-lactate hydrate (B1144303), a compound of significant interest in the pharmaceutical and food industries. Understanding its thermal behavior is crucial for applications ranging from drug formulation and delivery to its use as a calcium supplement. This document details the sequential degradation process, presents quantitative data from thermal analysis, outlines typical experimental protocols, and provides visual representations of the decomposition pathway and analytical workflow.

Introduction

Calcium L-lactate (Ca(C₃H₅O₃)₂) is a salt of L-lactic acid that commonly exists in a hydrated form, most notably as Calcium L-lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O). Its thermal stability is a critical parameter influencing its storage, processing, and efficacy in various applications. Thermal decomposition is a process where a substance breaks down into simpler compounds upon heating. For Calcium L-lactate hydrate, this process occurs in distinct stages, each characterized by specific temperature ranges and mass losses. The primary techniques used to elucidate this pathway are Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), which detect heat flow changes associated with phase transitions and chemical reactions.

The Thermal Decomposition Pathway

The thermal decomposition of Calcium L-lactate pentahydrate proceeds through a multi-step process, which can be broadly categorized into three main stages:

-

Dehydration: The initial stage involves the loss of water of hydration.

-

Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous Calcium L-lactate decomposes to form calcium carbonate (CaCO₃).

-

Decarbonization: The final stage is the decomposition of calcium carbonate into calcium oxide (CaO).

The main gaseous products evolved during this entire process are water (H₂O) and carbon dioxide (CO₂).[1]

Intermediates and Final Product

The decomposition pathway involves the formation of several key intermediates before reaching the final stable product:

-

Calcium L-lactate pentahydrate (Ca(C₃H₅O₃)₂·5H₂O): The starting material.

-

Lower Hydrates and Anhydrous Calcium L-lactate (Ca(C₃H₅O₃)₂): As water is lost, lower hydrates may form before the completely anhydrous salt is produced. The anhydrous form can exist in both amorphous and crystalline states.

-

Calcium Carbonate (CaCO₃): A stable intermediate formed from the decomposition of the organic lactate (B86563) component.

-

Calcium Oxide (CaO): The final residue after the complete decomposition at high temperatures.[1]

The following diagram illustrates the sequential transformation of Calcium L-lactate pentahydrate upon heating.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Calcium L-lactate pentahydrate. The values presented are a synthesis of findings from various studies and may exhibit some variation depending on the specific experimental conditions.

Table 1: TGA Data for the Thermal Decomposition of Calcium L-lactate Pentahydrate

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Dehydration | 30 - 200 | 29.2% | ~25.7% - 29.2% | H₂O |

| Anhydrous Decomposition | 200 - 550 | 28.6% (relative to anhydrous) | ~26.0% - 30.0% | Organic fragments, CO, CO₂ |

| Decarbonization | 550 - 900 | 44.0% (relative to CaCO₃) | ~14.4% - 15.4% | CO₂ |

Table 2: DTA/DSC Peak Temperatures for Thermal Events

| Thermal Event | Peak Temperature Range (°C) | Type of Event |

| Dehydration | 50 - 120 | Endothermic |

| Melting of Anhydrous Salt | ~240 | Endothermic |

| Decomposition to CaCO₃ | 300 - 500 | Exothermic |

| Decomposition of CaCO₃ | 650 - 800 | Endothermic |

Experimental Protocols

The characterization of the thermal decomposition of Calcium L-lactate hydrate is typically performed using simultaneous TGA-DSC or TGA-DTA. The following outlines a general experimental protocol.

Instrumentation

A simultaneous thermal analyzer capable of performing TGA and DSC/DTA measurements is required. The instrument should be equipped with a sensitive microbalance, a furnace with a programmable temperature controller, and a system for controlling the purge gas atmosphere. Evolved gas analysis can be performed by coupling the thermal analyzer to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Sample Preparation

A small, accurately weighed sample of Calcium L-lactate pentahydrate (typically 5-15 mg) is placed in an appropriate crucible. Alumina or platinum crucibles are commonly used. To ensure reproducibility, a consistent sample mass and particle size should be used for all analyses.

TGA-DSC/DTA Parameters

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of around 900-1000 °C.

-

Heating Rate: A linear heating rate is typically employed, commonly in the range of 5-20 °C/min. Slower heating rates can provide better resolution of thermal events.

-

Purge Gas: An inert atmosphere, such as nitrogen or argon, is used to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Data Acquisition: The mass of the sample, the differential heat flow (DSC) or temperature difference (DTA), and the sample temperature are continuously recorded throughout the experiment.

The following diagram illustrates a typical experimental workflow for the thermal analysis of Calcium L-lactate hydrate.

Conclusion

The thermal decomposition of Calcium L-lactate pentahydrate is a well-defined, multi-step process that can be reliably characterized using thermal analysis techniques. This guide provides the fundamental knowledge, quantitative data, and experimental considerations necessary for researchers, scientists, and drug development professionals working with this important compound. A thorough understanding of its thermal decomposition pathway is essential for ensuring product quality, stability, and performance in its various applications. Further investigations, such as kinetic analysis of the decomposition steps and detailed characterization of evolved gases, can provide even deeper insights into the complex thermal behavior of Calcium L-lactate hydrate.

References

A Technical Guide to Calcium L-lactate Hydrate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and cellular signaling pathways of Calcium L-lactate hydrate (B1144303), a versatile compound with significant applications in the pharmaceutical and biotechnological sectors.

Core Chemical and Physical Properties

Calcium L-lactate hydrate is the calcium salt of L-lactic acid. It is a white, crystalline powder known for its high bioavailability as a calcium source. The compound exists in various states of hydration, which influences its molecular weight and other physical properties. The most common form is the pentahydrate.

Chemical Identifiers

Due to the existence of anhydrous, pentahydrate, and other hydrated forms, several CAS numbers and molecular formulas are used to identify Calcium L-lactate. It is crucial for researchers to note the specific form being used in their experiments.

| Attribute | Anhydrous Form | Pentahydrate Form | General Hydrate |

| Primary CAS Number | 814-80-2[1][2][3] | 5743-47-5[4] | 41372-22-9[5][6][7] |

| Alternate CAS Numbers | 28305-25-1[8] | - | 949014-28-2[4] |

| Molecular Formula | C₆H₁₀CaO₆[1][3][9] | C₆H₁₀CaO₆·5H₂O[1][4][10] | [CH₃CH(OH)COO]₂Ca · xH₂O[6][7] |

| Molecular Weight ( g/mol ) | 218.22[1][3][5][9] | 308.30[4][10][11] | Varies (anhydrous basis: 218.22)[5][6][7] |

Physicochemical Data

The physicochemical properties of Calcium L-lactate are critical for its application in formulations and experimental settings.

| Property | Value | Conditions |

| Appearance | White to off-white crystalline powder[1] | Standard |

| Solubility in Water | 6.7 g/100 mL[1] | 25 °C (L-lactate) |

| 7.9 g/100 mL[1] | 25 °C (Pentahydrate) | |

| 9 g/100 mL[2] | 25 °C (Trihydrate and Pentahydrate) | |

| Very soluble in hot water[2] | ||

| Melting Point | 240 °C (anhydrous)[1] | Decomposes |

| 120 °C (pentahydrate)[1] | Loses water | |

| pH | 6.0 - 8.5[1] | Aqueous solution |

| Density | 1.494 g/cm³ |

Cellular Signaling Pathway: Regulation of Cancer Cell Motility

Recent research has elucidated a specific signaling pathway through which Calcium L-lactate can influence cancer cell behavior. In colon cancer cells, the influx of calcium from Calcium L-lactate acts as a second messenger, triggering a cascade that ultimately enhances cell motility, a key process in cancer invasion and metastasis.[4]

The pathway begins with Calcium L-lactate increasing the intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i activates calpain, a calcium-dependent protease. Activated calpain then cleaves Focal Adhesion Kinase (FAK), a critical protein in cell adhesion and migration. The cleavage of FAK, including its phosphorylated form (p-FAK), leads to a destabilization of focal adhesions and an increase in the migratory potential of the cancer cells.[4]

Key Experimental Protocols

Calcium L-lactate hydrate is utilized in a variety of research applications, from cell culture to materials science. Below are detailed methodologies for key experiments.

Cell Culture and Motility Assay (Colon Cancer Model)

This protocol is based on the study of Calcium L-lactate's effect on colon cancer cell motility.[4]

Objective: To determine the effect of Calcium L-lactate on intracellular calcium levels and cell migration.

Materials:

-

Human colon cancer cell lines (e.g., HCT116, HT-29).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Calcium L-lactate (CaLa) stock solution.

-

Fluo-4 AM calcium indicator dye.

-

Calpain inhibitor (e.g., Calpeptin).

-

Transwell migration chambers (8 µm pore size).

Methodology:

-

Cell Culture:

-

Culture HCT116 or HT-29 cells in supplemented RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Measurement of Intracellular Calcium ([Ca²⁺]i):

-

Seed cells on glass-bottom dishes.

-

After 24 hours, wash the cells with Hanks' Balanced Salt Solution (HBSS).

-

Load cells with 5 µM Fluo-4 AM dye for 30 minutes at 37°C.

-

Wash cells again to remove excess dye.

-

Mount the dish on a confocal microscope.

-

Acquire a baseline fluorescence reading.

-

Add Calcium L-lactate solution to the desired final concentration and record the change in fluorescence intensity over time.

-

-

Wound Healing/Migration Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add media containing different concentrations of Calcium L-lactate (e.g., 0, 1, 5, 10 mM). Include a control group with a calpain inhibitor to confirm the pathway.

-

Image the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).

-

Quantify the rate of wound closure by measuring the change in the scratch area.

-

Workflow Diagram:

Preparation of Calcium Alginate Hydrogels

Calcium L-lactate is frequently used as a cross-linking agent in the formation of alginate hydrogels for applications in drug delivery and tissue engineering.

Objective: To form a stable calcium alginate hydrogel using Calcium L-lactate.

Materials:

-

Sodium alginate powder.

-

Deionized water.

-

Calcium L-lactate pentahydrate.

-

Stir plate and stir bar.

-

Beakers.

Methodology:

-

Prepare Sodium Alginate Solution:

-

Slowly add 1 gram of sodium alginate to 50 mL of deionized water while stirring vigorously to prevent clumping.

-

Continue stirring until the sodium alginate is completely dissolved. This may take several hours. The resulting solution will be viscous.

-

-

Prepare Calcium L-lactate Bath:

-

Dissolve 1 gram of Calcium L-lactate pentahydrate in 250 mL of deionized water.

-

Stir with a glass rod until fully dissolved. The solution should be clear.[12]

-

-

Form Alginate Capsules/Hydrogel:

-

Using a syringe or pipette, draw up the sodium alginate solution.

-

Extrude the alginate solution dropwise into the Calcium L-lactate bath.

-

As the droplets contact the calcium solution, they will instantly cross-link, forming spherical gel capsules.

-

Allow the capsules to cure in the calcium bath for 15-20 minutes to ensure complete cross-linking.[12]

-

Remove the capsules from the bath and wash with deionized water to remove excess calcium.

-

Applications in Drug Development and Research

Calcium L-lactate hydrate is a valuable compound for researchers and drug development professionals due to its excellent bioavailability, safety profile, and functional properties.

-

Calcium Supplementation: It is widely used in pharmaceutical preparations to treat and prevent calcium deficiencies, such as in osteoporosis management.[11][13] Its good solubility and absorption profile make it a preferred choice over other calcium salts.[14]

-

Excipient in Tablet Formulation: It can be used as an excipient in tablet manufacturing. Studies have shown its utility in developing immediate-release tablets.[8][14]

-

Bone Tissue Engineering: As demonstrated, it is a key component in creating scaffolds for bone regeneration. It can be incorporated into materials like gelatin to create electrospun fibrous sheets that mimic the natural periosteum and promote osteogenic differentiation.[9] Oral supplementation with calcium lactate (B86563) has also been shown to stimulate bone formation and reduce bone resorption in animal models of fracture healing.[15]

-

Reagent in Biochemical Assays: It serves as a reagent for studying calcium-dependent cellular processes and metabolic pathways.[4]

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. Modulation of Intracellular Calcium Levels by Calcium Lactate Affects Colon Cancer Cell Motility through Calcium-Dependent Calpain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterization of calcium alginate hydrogel/poly L-lactic acid composite [fhclxb.buaa.edu.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. drugfuture.com [drugfuture.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. youtube.com [youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of Calcium L-Lactate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Lactic Acid and its Calcium Salt

Lactic acid, or 2-hydroxypropanoic acid, is a chiral molecule possessing a single asymmetric carbon atom at the C2 position. This chirality gives rise to two stereoisomers, which are non-superimposable mirror images of each other known as enantiomers: L-(+)-lactic acid and D-(-)-lactic acid.[1] The "L" and "D" designations relate to the spatial configuration of the atoms around the chiral center, while "(+)" and "(-)" refer to the direction in which they rotate plane-polarized light (dextrorotatory and levorotatory, respectively).[1]

In biological systems, this stereoisomerism is of paramount importance. L-lactic acid is the predominant physiological enantiomer in mammals, produced from pyruvate (B1213749) by the enzyme L-lactate dehydrogenase (L-LDH) as a natural product of glycolysis.[1] In contrast, D-lactic acid is primarily a metabolite of bacterial fermentation and is not produced in significant amounts by mammalian cells.[1][2] This biological specificity extends to its salts, including calcium lactate (B86563). Calcium lactate is a crystalline salt consisting of two lactate anions for each calcium cation (Ca²⁺).[2] Consequently, it can exist as Calcium L-lactate, Calcium D-lactate, or a racemic (DL) mixture containing equal parts of both enantiomers.[2][3] Understanding the distinct stereochemistry of these forms is critical for applications in drug development, food science, and clinical diagnostics.

Physicochemical Properties of Calcium Lactate Isomers

The stereoisomers of lactic acid share identical physical properties in an achiral environment, but their salts can exhibit different characteristics, particularly in their crystalline forms and solubility.[1] Calcium lactate is commonly found in a hydrated state, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most prevalent form.[2][3]

Table 1: Comparative Physicochemical Data of Calcium Lactate Forms

| Property | Calcium L-lactate | Calcium DL-lactate (Racemic) | Notes |

| Chemical Formula (Anhydrous) | C₆H₁₀CaO₆[4] | C₆H₁₀CaO₆[5] | The anhydrous form has a molar mass of 218.22 g/mol .[3][4] |

| Chemical Formula (Pentahydrate) | C₆H₁₀CaO₆·5H₂O[6] | C₆H₁₀CaO₆·5H₂O[] | The pentahydrate has a molar mass of approximately 308.29 g/mol .[6][8] |

| Appearance | White or off-white crystalline powder.[3][9] | White crystalline powder.[3] | The pentahydrate can be slightly efflorescent.[3][9] |

| Melting Point | 240 °C (anhydrous); 120 °C (pentahydrate)[3] | 240 °C (anhydrous)[3] | Dehydration of the pentahydrate occurs between 35 and 135 °C.[3] |

| Solubility in Water ( g/100 mL) | 6.7 at 25 °C[3] | Significantly less soluble than the pure isomers.[3] | The lower solubility of the racemic form is a key distinguishing feature. A solution with just 25% of the D-form will precipitate racemic DL-lactate crystals.[3] |

| Density | 1.494 g/cm³[3] | Not specified | Data for the pure L-isomer. |

Biological Significance and Metabolic Pathways

The two enantiomers of lactate have vastly different roles and metabolic fates within the human body.

L-Lactate: A Key Metabolic Player

Far from being a metabolic waste product, L-lactate is now recognized as a vital metabolic fuel and a signaling molecule.[1] It is the primary form of lactate produced by human tissues, especially during intense physical activity.[10] L-lactate is transported across cell membranes by monocarboxylate transporters (MCTs) and can be utilized by various tissues, including the heart and liver.[11] In the liver, it serves as a major substrate for gluconeogenesis via the Cori cycle.[1] Recent research has also identified L-lactate as a mediator of lactylation, a post-translational modification that can regulate gene expression and protein function.[11]

D-Lactate: A Marker of Bacterial Metabolism

D-lactate is not a significant product of human metabolism.[1] Its presence in the blood, typically in nanomolar concentrations, arises from the methylglyoxal (B44143) pathway, dietary intake, and, most significantly, from fermentation by gut bacteria.[10][12] In healthy individuals, the small amount of absorbed D-lactate is metabolized, albeit more slowly than L-lactate.[13] However, in conditions such as short bowel syndrome or bacterial overgrowth, excessive production and absorption of D-lactate can overwhelm the body's metabolic capacity, leading to D-lactic acidosis, a serious condition characterized by metabolic acidosis and neurological symptoms.[13][14] The toxicity of D-lactate is partly attributed to its ability to compete with pyruvate for mitochondrial transport, thereby impairing cellular energy production.[14]

Production and Purification of Calcium L-Lactate

The stereochemical purity of Calcium L-lactate is crucial for its applications. Production methods are designed to yield the specific L-isomer.

-

Fermentation: The industrial production of L-lactic acid is predominantly achieved through microbial fermentation.[15][16] Specific strains of bacteria, such as those from the Lactobacillus genus, are selected for their ability to exclusively or primarily produce the L-enantiomer from carbohydrate feedstocks like glucose.[12][15]

-

Neutralization: During or after fermentation, the produced L-lactic acid is neutralized with a calcium source, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), to form Calcium L-lactate in the fermentation broth.[15][17] This step also helps to maintain a suitable pH for the fermentation process.

-

Purification and Crystallization: The fermentation broth contains impurities such as residual sugars, proteins, and pigments.[17] The Calcium L-lactate is purified from this broth through a series of steps that may include filtration, centrifugation, and crystallization.[17][18] Crystallization is a key step, as it allows for the separation of pure Calcium L-lactate pentahydrate crystals from the soluble impurities.[18] The process parameters, such as temperature, cooling rate, and stirring, are controlled to achieve the desired crystal size and purity.[16]

Experimental Protocols for Stereoisomer Analysis

The accurate separation and quantification of L- and D-lactate are essential for quality control and clinical diagnosis.[1] Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a chiral stationary phase is a powerful method for separating enantiomers.

-

Principle: This technique relies on the differential interaction of the L- and D-enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Macrocyclic glycopeptide-based columns, such as those using teicoplanin or ristocetin, are effective for this purpose.[19][20]

-

Methodology:

-

Column: Astec CHIROBIOTIC R or T chiral column (e.g., 25 cm x 4.6 mm, 5 µm).[20][21]

-

Mobile Phase: A common mobile phase consists of an aqueous component (e.g., 33.3 mmol/L ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in a ratio such as 15:85 (v/v).[20] The exact composition may be varied to optimize separation.[19]

-

Flow Rate: Typically set between 0.5 and 1.0 mL/min.[20]

-

Column Temperature: Controlled temperature, often cooled (e.g., 4°C or 25°C), can improve resolution.[20]

-

Detection: Detection can be achieved using a Diode Array Detector (DAD) if a complexing agent like copper sulfate (B86663) is added to the mobile phase, or more commonly and with higher sensitivity, by tandem mass spectrometry (LC-MS/MS).[19][20][21]

-

Sample Preparation: Biological samples (e.g., urine, plasma) typically require a protein precipitation step followed by filtration before injection.[21]

-

Powder X-ray Diffraction (PXRD)

PXRD is a valuable tool for solid-state characterization and can distinguish between the different crystalline forms of calcium lactate.

-

Principle: Crystalline materials produce a unique diffraction pattern when irradiated with X-rays. The crystal structures of Calcium L-lactate pentahydrate and Calcium DL-lactate pentahydrate are different, resulting in distinct and identifiable diffraction patterns.[22]

-

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.[22]

-

Instrumentation: A powder X-ray diffractometer is used to generate X-rays (commonly Cu Kα radiation).

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference patterns in a database to identify the specific crystalline form (L-lactate or DL-lactate pentahydrate).[22]

-

Enzymatic Assays

Enzymatic methods offer high specificity for quantifying each enantiomer.

-

Principle: These assays utilize isomer-specific enzymes. L-lactate dehydrogenase (L-LDH) catalyzes the conversion of L-lactate to pyruvate, while D-lactate dehydrogenase (D-LDH) specifically acts on D-lactate.[12] The reaction is coupled to the reduction of NAD⁺ to NADH, and the change in absorbance of NADH (at 340 nm) is measured spectrophotometrically, which is proportional to the concentration of the specific lactate isomer.

-

Methodology:

-

Reagents: A buffered solution containing the specific dehydrogenase (L-LDH or D-LDH), NAD⁺, and a coupling enzyme system (if required).

-

Procedure: The sample containing lactate is added to the reagent mixture.

-

Measurement: The reaction is allowed to proceed to completion, and the increase in absorbance at 340 nm is measured using a spectrophotometer.

-

Quantification: The lactate concentration is calculated by comparing the absorbance change to that of a known standard. Note: While highly specific, these assays can sometimes lack the sensitivity required for very low concentrations of D-lactate in clinical samples.[21]

-

Conclusion

The stereochemistry of calcium lactate is a critical determinant of its physical properties, biological function, and metabolic fate. Calcium L-lactate, derived from the physiologically predominant L-lactic acid, is a key compound in the pharmaceutical and food industries. In contrast, the D-isomer is primarily a product of microbial metabolism and can be an indicator of pathological conditions. The ability to produce stereochemically pure Calcium L-lactate and to analytically differentiate between the L-, D-, and DL-forms using techniques like chiral HPLC and PXRD is essential for ensuring safety, efficacy, and quality in its various applications. This guide provides a foundational overview for professionals engaged in the research and development of products containing this versatile and stereochemically significant molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. CALCIUM LACTATE - Ataman Kimya [atamanchemicals.com]

- 3. Calcium lactate - Wikipedia [en.wikipedia.org]

- 4. Calcium lactate, L- | C6H10CaO6 | CID 15774944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium lactate [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 8. Calcium Lactate Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calcium lactate | 814-80-2 [chemicalbook.com]

- 10. Cardiovascular effects of lactate in healthy adults: D-lactate, the forgotten enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 13. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. ulrichgmbh.de [ulrichgmbh.de]

- 16. guidechem.com [guidechem.com]

- 17. CN104292099A - Method for extracting and purifying calcium lactate - Google Patents [patents.google.com]

- 18. dial.uclouvain.be [dial.uclouvain.be]

- 19. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. labcluster.com [labcluster.com]

- 22. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability of Calcium L-Lactate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of calcium L-lactate hydrate (B1144303), a widely utilized calcium salt in pharmaceutical and nutraceutical applications. This document synthesizes key data on its solubility, absorption kinetics, and comparative bioavailability, offering detailed experimental protocols and visual representations of the underlying physiological and methodological frameworks.

Introduction to Calcium L-Lactate Hydrate

Calcium L-lactate hydrate (C₆H₁₀CaO₆·nH₂O) is an organic calcium salt recognized for its high solubility and bioavailability.[1][2] Commercially, it is produced through the reaction of lactic acid with calcium carbonate or calcium hydroxide.[3] Its favorable characteristics, including a neutral taste and the ability to be absorbed at various pH levels, make it a preferred choice for calcium supplementation and food fortification.[3][4] Unlike some other calcium salts, it does not typically need to be taken with food to facilitate absorption.[3]

Mechanisms of Intestinal Calcium Absorption

The intestinal absorption of calcium is a complex process mediated by two primary pathways: the transcellular and paracellular routes. The prevalence of each pathway is largely dependent on the luminal calcium concentration.

-

Transcellular Pathway: This is an active, saturable transport process that predominates when dietary calcium intake is low.[5][6] It primarily occurs in the duodenum and upper jejunum and involves three key steps:

-

Apical Entry: Calcium ions (Ca²⁺) enter the enterocyte through the transient receptor potential vanilloid type 6 (TRPV6) channel on the brush border membrane.

-

Intracellular Diffusion: Once inside the cell, calcium is buffered and transported by the calcium-binding protein, calbindin-D9k (CaBP). This prevents a sharp rise in intracellular free calcium and facilitates its movement to the basolateral membrane.[5][7]

-

Basolateral Extrusion: Calcium is actively extruded from the enterocyte into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).

The synthesis of both TRPV6 and calbindin is highly dependent on vitamin D (1,25(OH)₂D₃).[5]

-

-

Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the tight junctions of adjacent enterocytes down its concentration gradient.[8] This pathway becomes the dominant route of absorption when calcium intake is high.[5]

The high solubility of calcium L-lactate ensures a ready supply of dissociated calcium ions in the intestinal lumen, making them available for absorption through both of these pathways.[9][10]

Quantitative Data on Bioavailability and Solubility

The bioavailability of calcium from Calcium L-lactate hydrate has been assessed in various studies, often in comparison to other calcium salts. Its high water solubility is a key determinant of its excellent absorption profile.

Table 1: Solubility of Calcium L-Lactate and Other Calcium Salts

| Calcium Salt | Solubility in Water ( g/100 mL at 25°C) | Solubility Product (Ksp) at 25°C, 1.0 M NaCl | Reference(s) |

| Calcium L-Lactate | 6.7 - 7.9 | (5.8 ± 0.2) × 10⁻³ mol³ L⁻³ | [3][9][11] |

| Calcium Gluconate | ~3.0 | (7.1 ± 0.2) × 10⁻⁴ mol³ L⁻³ | [11][12] |

| Calcium Citrate | ~0.085 | - | [9] |

| Calcium Carbonate | ~0.0014 | - | [12] |

Table 2: Comparative Pharmacokinetic Parameters of Calcium Salts

| Calcium Salt | Animal Model | Dose (Elemental Ca) | Cmax (µg/mL) | Tmax (min) | Absolute Bioavailability (%) | Reference(s) |

| Calcium L-Lactate | Male ddY Mice | 150 mg/kg | 98.2 | 30 | 8.9 | [13] |

| Calcium Acetate | Male ddY Mice | 150 mg/kg | - | - | 8.6 | [13] |

| Calcium Chloride | Male ddY Mice | 150 mg/kg | - | - | 5.7 | [13] |

| Calcium Ascorbate | Male ddY Mice | 150 mg/kg | - | - | 14.8 | [13] |

| Calcium Salt | Study Population | Dose (Elemental Ca) | Net Absorption (%) | Key Finding | Reference(s) |

| Calcium Lactate (B86563) | Healthy Adults (n=38) | 900 mg | - | Faster absorption rate than Calcium Carbonate | [4] |

| Calcium Carbonate | Healthy Adults (n=38) | 900 mg | - | Slower absorption rate | [4] |

| Calcium Lactate | Healthy Adults (n=8) | 500 mg | 32 ± 4 | No significant difference among salts | [14] |

| Calcium Carbonate | Healthy Adults (n=8) | 500 mg | 39 ± 3 | No significant difference among salts | [14] |

| Calcium Citrate | Healthy Adults (n=8) | 500 mg | 30 ± 3 | No significant difference among salts | [14] |

| Calcium Gluconate | Healthy Adults (n=8) | 500 mg | 27 ± 3 | No significant difference among salts | [14] |

Experimental Protocols

Assessing calcium bioavailability requires a combination of in vivo and in vitro methodologies. Below are detailed protocols representative of those used in the field.

In Vivo Bioavailability Study in a Rat Model

This protocol is based on methodologies used to compare the bioavailability of different calcium salts in rats.

-

Animal Model: Male Wistar rats (weanling, ~50-60g) are used. They are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Acclimatization: Animals are acclimatized for one week on a standard rodent chow.

-

Induction of Vitamin D Deficiency (Optional): To study absorption under deficient conditions, rats are fed a vitamin D-deficient diet for 4-6 weeks in a UV-light-free environment.

-

Experimental Diets:

-

A control, calcium-adequate diet (e.g., 0.5% Ca) is formulated based on AIN-93G guidelines.

-

Test diets are formulated to contain a specific level of elemental calcium (e.g., 0.5%) supplied by Calcium L-lactate hydrate. Other diets with different calcium salts (e.g., calcium carbonate, calcium citrate) are used for comparison.

-

-

Experimental Period: Rats are fed their respective experimental diets for a period of 4 weeks. Food and deionized water are provided ad libitum.

-

Sample Collection:

-

Blood: Blood samples are collected weekly via tail vein or at the end of the study via cardiac puncture under anesthesia. Serum is separated by centrifugation.

-

Urine and Feces: 24-hour urine and feces are collected during the final week of the study for balance studies.

-

Bone: At the end of the study, femurs and tibias are excised for bone mineral density and calcium content analysis.

-

-

Analytical Procedures:

-

Serum Analysis: Serum is analyzed for total calcium, ionized calcium, phosphorus, and alkaline phosphatase activity using automated clinical chemistry analyzers or specific assay kits.

-

Calcium Quantification: Calcium content in diets, feces, and bone (after ashing) is determined by Atomic Absorption Spectrophotometry (AAS).

-

-

Bioavailability Calculation: Apparent calcium absorption is calculated as: (Ca intake - Fecal Ca excretion) / Ca intake * 100. Bone calcium content and density serve as long-term indicators of bioavailability.

In Vitro Permeability Assay Using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a robust model for the intestinal barrier.[1]

-

Cell Culture:

-

Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Seeding on Transwell® Inserts:

-

For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell®, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

-

-

Differentiation:

-

The cells are cultured for 21 days post-seeding to allow for the formation of a confluent, polarized monolayer with functional tight junctions. The culture medium is changed every 2-3 days.

-

Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values should be >250 Ω·cm².

-

-

Permeability Experiment (Apical to Basolateral Transport):

-

Preparation: The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell® inserts. The monolayers are washed twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

-

Pre-incubation: The monolayers are pre-incubated with HBSS for 30 minutes at 37°C.

-

Dosing: The HBSS in the apical compartment is replaced with a dosing solution of Calcium L-lactate hydrate dissolved in HBSS at a known concentration (e.g., 1-10 mM). The basolateral compartment is filled with fresh HBSS.

-

Incubation: The plates are incubated at 37°C on an orbital shaker for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, samples are collected from the basolateral compartment. A sample is also taken from the apical compartment to confirm the initial concentration.

-

-

Calcium Quantification: The calcium concentration in the basolateral samples is quantified using Atomic Absorption Spectrophotometry (AAS) or a colorimetric assay (e.g., o-cresolphthalein (B1221799) complexone method).

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of calcium transport to the basolateral compartment (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of calcium in the apical compartment (µmol/mL).

-

-

Analytical Method: Calcium Quantification by Atomic Absorption Spectrophotometry (AAS)

AAS is a standard and reliable method for quantifying total calcium in biological matrices.[6][8]

-

Principle: The method relies on the principle that calcium atoms in a ground state absorb light at a specific wavelength (422.7 nm) when they are atomized in a flame. The amount of light absorbed is proportional to the concentration of calcium in the sample.

-

Instrumentation: A flame atomic absorption spectrophotometer equipped with a calcium hollow cathode lamp and an air-acetylene or nitrous oxide-acetylene flame.

-

Sample Preparation (Serum/Urine):

-

To overcome interference from phosphate (B84403) and proteins, samples must be diluted with a releasing agent.

-

A common procedure involves a 1:50 dilution of the serum or urine sample with a solution containing 1% lanthanum chloride (LaCl₃).[7][8]

-

For example, mix 100 µL of serum with 4.9 mL of 1% LaCl₃ solution.

-

-

Standard Preparation:

-

A stock standard solution of 1000 mg/L calcium is prepared.

-

A series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/L) are prepared by diluting the stock standard with the same 1% LaCl₃ solution used for the samples.

-

-

Instrumental Analysis:

-

The instrument is set to the calcium wavelength of 422.7 nm.

-

The spectrophotometer is calibrated by aspirating the blank (1% LaCl₃) and the series of working standards.

-

The diluted samples are then aspirated, and their absorbance is measured.

-

-

Calculation: The calcium concentration in the original sample is calculated from the standard curve, accounting for the dilution factor.

Conclusion

Calcium L-lactate hydrate stands out as a highly bioavailable source of calcium, a characteristic attributable to its excellent aqueous solubility. Quantitative data from both animal and human studies demonstrate its efficient absorption, which is comparable or superior to other common calcium salts, particularly in terms of absorption speed. The established mechanisms of intestinal calcium transport, involving both transcellular and paracellular pathways, are well-suited to handle the readily available calcium ions provided by this salt. The detailed in vivo, in vitro, and analytical protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately assess and compare the bioavailability of calcium L-lactate hydrate and other calcium-containing formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium lactate - Wikipedia [en.wikipedia.org]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. demarcheiso17025.com [demarcheiso17025.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of calcium and magnesium in serum and urine by atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing Calcium L-lactate Hydrate in Mammalian Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium L-lactate hydrate (B1144303) is a bioavailable salt of lactic acid that serves as a source of both calcium and lactate (B86563) ions in mammalian cell culture. While traditionally viewed as a metabolic byproduct, lactate is increasingly recognized as a key signaling molecule and an alternative energy source for cultured cells.[1] Calcium ions are essential second messengers involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[2] The supplementation of cell culture media with Calcium L-lactate hydrate, therefore, presents a novel strategy to modulate cellular metabolism, signaling, and overall culture performance.

These application notes provide a comprehensive overview of the use of Calcium L-lactate hydrate in mammalian cell culture, with a focus on its effects on cell growth, metabolism, and relevant signaling pathways. Detailed protocols for media supplementation and key experimental assays are provided to enable researchers to effectively integrate this supplement into their workflows.

Key Applications

-

Modulation of Cellular Metabolism: Supplementation with Calcium L-lactate can influence the metabolic state of cultured cells, potentially shifting from lactate production to consumption, which is often desirable in high-density cultures to prevent acidosis and improve culture longevity.[3]

-

Alternative Energy Source: Lactate can be utilized as a primary carbon source by many cell types, particularly during later stages of culture when glucose may be depleted.[4]

-

Induction of Specific Signaling Pathways: The influx of extracellular calcium and the presence of lactate can trigger specific signaling cascades, such as the Calpain-FAK and mTOR pathways, influencing cell motility, survival, and growth.[5][6]

-

Improvement of Process Performance in Biomanufacturing: In the context of monoclonal antibody (mAb) production, strategic feeding of lactate can impact culture longevity and potentially influence product quality attributes such as glycosylation.[7][8]

Data Presentation

Effects of Calcium L-lactate on Colorectal Cancer Cells

The following table summarizes the quantitative effects of a 2.5 mM Calcium L-lactate treatment on HCT116 and HT-29 colorectal cancer cell lines.

| Cell Line | Parameter | Treatment | Result | Reference |

| HCT116 | Intracellular Calcium (iCa²⁺) | 2.5 mM Calcium L-lactate | Immediate & prolonged increase | [9] |

| HT-29 | Intracellular Calcium (iCa²⁺) | 2.5 mM Calcium L-lactate | Immediate & prolonged increase | [9] |

| HCT116 | FAK Cleavage | 2.5 mM Calcium L-lactate | Dose-dependent increase | [10] |

| HT-29 | FAK Cleavage | 2.5 mM Calcium L-lactate | Dose-dependent increase | [10] |

| HCT116 | Cell Motility | 2.5 mM Calcium L-lactate | Increased | [9] |

| HT-29 | Cell Motility | 2.5 mM Calcium L-lactate | Increased | [9] |

| Colorectal Cancer Cells | Clonogenic Ability | 2.5 mM Calcium L-lactate | Decreased | [7] |

| Colorectal Cancer Cells | Cell Viability | 2.5 mM Calcium L-lactate + Betaine | Increased (compared to CaLa alone) | [7] |

Signaling Pathways

Calcium-Calpain-FAK Signaling Pathway

Supplementation with Calcium L-lactate can lead to an increase in intracellular calcium concentration, which in turn activates the calcium-dependent protease, calpain. Activated calpain can cleave focal adhesion kinase (FAK), a key regulator of cell adhesion and migration.[11][12] This pathway has been observed in colon cancer cells upon treatment with 2.5 mM Calcium L-lactate.[10][13]

Lactate-mTOR Signaling Pathway

Lactate, as a signaling molecule, has been shown to activate the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway.[6] High intracellular levels of lactate can disrupt the interaction between the TSC complex and Rheb, leading to the activation of mTORC1, which is a central regulator of cell growth and proliferation.[6]

Experimental Protocols

Protocol 1: Preparation of Calcium L-lactate Hydrate Stock Solution

Materials:

-

Calcium L-lactate hydrate (powder, suitable for cell culture)[14][15][16]

-

Nuclease-free water

-

Sterile filter (0.22 µm)

-

Sterile conical tubes

Procedure:

-

Determine the desired stock concentration. A 100 mM stock solution is a convenient starting point. The molecular weight of Calcium L-lactate anhydrous is 218.22 g/mol . Note that the hydrate form will have a higher molecular weight; refer to the manufacturer's specifications. For Calcium L-lactate pentahydrate, the molecular weight is approximately 308.3 g/mol .

-

Weigh the required amount of Calcium L-lactate hydrate powder. For a 100 mM stock solution of the pentahydrate, weigh out 3.083 g.

-

Dissolve the powder in nuclease-free water. Add the powder to a sterile conical tube and add water to a final volume of 100 mL.

-

Ensure complete dissolution. Vortex or gently warm the solution if necessary. Calcium L-lactate has a solubility of approximately 7.9 g/100 mL in water at 30°C.[17]

-

Sterilize the stock solution. Filter the solution through a 0.22 µm sterile filter into a new sterile conical tube.

-

Store the stock solution. Aliquot the sterile stock solution into smaller volumes and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Media

Materials:

-

Sterile Calcium L-lactate hydrate stock solution (from Protocol 1)

-

Mammalian cell line of interest (e.g., CHO, hybridoma)

Procedure:

-

Thaw the Calcium L-lactate hydrate stock solution if frozen.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to achieve a final concentration of 2.5 mM in 100 mL of medium using a 100 mM stock solution, add 2.5 mL of the stock solution.

-

Aseptically add the calculated volume of the stock solution to the basal medium.

-

Gently mix the supplemented medium.

-

The supplemented medium is now ready for use in cell culture experiments. It is recommended to prepare supplemented media fresh for each experiment.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][5][9][20][21]

Materials:

-

Cells cultured with and without Calcium L-lactate supplementation

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Calcium L-lactate hydrate in fresh medium. Include an untreated control group.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 4: Cell Proliferation Assessment using BrdU Assay

This protocol is based on standard BrdU assay procedures.[2][8][22][23]

Materials:

-

Cells cultured with and without Calcium L-lactate supplementation

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody

-

Secondary antibody conjugated to a fluorescent marker or HRP

-

Detection substrate (if using HRP-conjugated secondary antibody)

-

Microscope or microplate reader

Experimental Workflow:

Procedure:

-

Seed and treat cells with Calcium L-lactate as described in the MTT assay protocol.

-

Pulse-label the cells by adding BrdU labeling solution to the culture medium and incubating for a defined period (e.g., 2-24 hours).

-

Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

-

Incubate the cells with an anti-BrdU primary antibody.

-

Wash the cells and incubate with a fluorescently labeled or HRP-conjugated secondary antibody.

-

If using a fluorescently labeled secondary antibody, visualize and quantify the proliferating cells using a fluorescence microscope or flow cytometer.

-

If using an HRP-conjugated secondary antibody, add the appropriate substrate and measure the absorbance using a microplate reader.

-

Calculate the percentage of proliferating cells relative to the total number of cells or compare the absorbance values between treated and control groups.

Protocol 5: Analysis of Extracellular Metabolites

This protocol provides a general framework for analyzing changes in key extracellular metabolites such as glucose and lactate.

Materials:

-

Cell culture supernatants from cultures with and without Calcium L-lactate supplementation

-

Biochemical analyzer (e.g., YSI, Nova BioProfile) or specific assay kits for glucose and lactate

Procedure:

-

Collect cell culture supernatants at various time points throughout the culture period.

-

Centrifuge the samples to remove any cells or debris.

-

Analyze the concentrations of glucose and lactate in the supernatants using a biochemical analyzer or specific enzymatic assay kits.[24][25][26]

-

Plot the concentration of glucose and lactate over time for both control and Calcium L-lactate-supplemented cultures.

-

Calculate the specific consumption or production rates of glucose and lactate by normalizing the change in concentration to the viable cell density.

Conclusion